Par-4-AP;AY-NH2, also known as the PAR-4 agonist peptide, is a synthetic compound designed to selectively activate protease-activated receptor 4 (PAR-4). This compound is notable for its specificity, as it does not activate related receptors such as PAR-1 or PAR-2, making it a valuable tool in research focused on understanding the biological roles of PAR-4 in various physiological and pathological processes .
Par-4-AP;AY-NH2 is classified as a peptide and is typically synthesized through solid-phase peptide synthesis (SPPS). It consists of the amino acid sequence AYPGKF-NH2, which is critical for its function as a PAR-4 agonist. The compound has been utilized in various scientific studies, particularly in the fields of cardiovascular research, inflammation, pain modulation, and cancer biology .
The synthesis of Par-4-AP;AY-NH2 employs solid-phase peptide synthesis, a widely used method for producing peptides. This process involves:
The final product is purified to achieve a purity level exceeding 95%, verified through analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) .
The molecular structure of Par-4-AP;AY-NH2 can be represented by its sequence AYPGKF-NH2. This structure includes:
The specific arrangement of amino acids contributes to its ability to selectively activate PAR-4, influencing its binding affinity and biological activity .
Par-4-AP;AY-NH2 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically engage in oxidation or reduction reactions due to its stable peptide nature.
Key aspects include:
Common reagents used in these reactions include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as TFA .
Par-4-AP;AY-NH2 activates PAR-4 by binding to its extracellular domain. This interaction leads to a conformational change in the receptor, triggering intracellular signaling pathways that involve G proteins. Key mechanisms include:
Research indicates that this compound can modulate various biological responses, including platelet aggregation and inflammatory processes .
Par-4-AP;AY-NH2 exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for ensuring effective handling and application in laboratory settings .
Par-4-AP;AY-NH2 has diverse applications in scientific research:
These applications underscore the compound's significance in advancing knowledge across multiple biomedical fields .
The hexapeptide AYPGKF-NH₂ (AY-NH₂) selectively activates protease-activated receptor 4 (PAR4) due to its precise structural mimicry of the receptor’s endogenous tethered ligand domain. The canonical sequence—Ala¹-Tyr²-Pro³-Gly⁴-Lys⁵-Phe⁶—contains residues indispensable for receptor engagement. Alanine scanning mutagenesis studies reveal that Tyr² is the most critical residue for Gαq/11-coupled calcium signaling. Substitution of Tyr² with alanine (yielding AAPGKF-NH₂) reduces calcium signaling efficacy by >80% and abolishes concentration-response curve plateauing, indicating catastrophic loss of receptor activation potential [1] [5]. The C-terminal amidation (-NH₂) is equally essential, as non-amidated analogs show negligible activity due to disrupted electrostatic interactions with the ligand-binding site [5] [8].
Table 1: Impact of Positional Modifications in AYPGKF-NH₂ on PAR4 Signaling
| Position | Modification | Calcium Signaling Efficacy (% vs. Wild-Type) | β-Arrestin Recruitment Efficacy (% vs. Wild-Type) |
|---|---|---|---|
| Tyr² | Alanine | <20% | 40-60% |
| Pro³ | D-isomer | 30-50% | 75-90% |
| Lys⁵ | N-methylation | 60-80% | 110-130% |
| Phe⁶ | Non-amidated | <5% | <5% |
Notably, modifications at Lys⁵ enhance β-arrestin recruitment while partially suppressing calcium flux, demonstrating that residue-specific alterations can dissect signaling pathways [1]. The peptide’s selectivity for PAR4 over PAR1 or PAR2 is absolute: even at 300 μM concentrations, AY-NH₂ fails to activate other PAR subtypes, as confirmed by calcium flux assays in receptor-transfected cell lines [5] [8]. This specificity arises from complementary stereoelectronic interactions between AY-NH₂ and the PAR4 ligand-binding site, which is structurally distinct from other PARs’ binding pockets [6].
AY-NH₂ functions as a soluble surrogate for PAR4’s native tethered ligand (GYPGQV) exposed after thrombin-mediated cleavage of the receptor’s N-terminal exodomain. Unlike classical soluble agonists, AY-NH₂ irreversibly activates PAR4 by mimicking the intramolecular docking mechanism of the tethered ligand. Hydrogen/deuterium exchange mass spectrometry studies demonstrate that AY-NH₂ binding induces structural rearrangements in PAR4’s transmembrane core identical to those triggered by thrombin cleavage. Specifically, the peptide stabilizes a conformation where transmembrane helix 3 (TM3) and TM7 separate by 12 Å, creating a pocket that accommodates the Tyr² side chain [4] [6].
Molecular dynamics simulations reveal that Gly⁴ in AY-NH₂ acts as a structural hinge, enabling optimal positioning of Tyr² within a hydrophobic subpocket formed by extracellular loop 2 (ECL2) residues. This interaction mirrors the binding mode of the endogenous tethered ligand’s Tyr⁴⁸ (from the GYPGQV sequence) after receptor cleavage. Mutagenesis of PAR4’s tethered ligand domain (e.g., Y48A mutation) abolishes both thrombin- and AY-NH₂-induced signaling, confirming mechanistic convergence [4] [9]. The irreversible activation arises because AY-NH₂ stabilizes the active conformation without receptor cleavage, preventing internalization and resensitization—a key contrast to PAR1 activation dynamics [6].
AY-NH₂ activation of PAR4 engages multiple intracellular signaling cascades, with pathway specificity determined by peptide structure. While wild-type AYPGKF-NH₂ activates both Gαq/11 and β-arrestin pathways, engineered analogs achieve biased signaling:
Table 2: Biased Signaling Profiles of AY-NH₂ Analogs
| Peptide | Gαq/11 Calcium Signaling (EC₅₀, μM) | β-Arrestin Recruitment (% Max) | Downstream Phenotype |
|---|---|---|---|
| AYPGKF-NH₂ (wild-type) | 11-15 | 100% | Platelet aggregation + membrane blebbing |
| AAPGKF-NH₂ | Not determinable | 40-60% | Weak blebbing, no aggregation |
| AYPGK(Me)F-NH₂ | >100 | 130% | Membrane blebbing, no aggregation |
| AY(dP)GKF-NH₂ | 8 | <50% | Platelet aggregation, no blebbing |
Biased ligands reveal mechanistic decoupling of PAR4’s physiological outputs: Gαq/11-driven calcium flux is strictly required for platelet aggregation, while β-arrestin recruitment governs cytoskeletal reorganization. Peptides incapable of activating calcium signaling (e.g., AYPGK(Me)F-NH₂) fail to induce platelet aggregation despite robust β-arrestin engagement [1].
Extracellular loop 2 (ECL2) of PAR4 contains a conserved anionic cluster (²²⁴DLLCHDAL²³⁰) essential for AY-NH₂ binding and receptor activation. Site-directed mutagenesis identifies Asp²³⁰ as the linchpin residue:
Figure: ECL2 Structural Determinants of PAR4 Activation
Extracellular Space | ECL2: 224-Asp-Leu-Leu-Cys-His-*Asp*-Ala-Leu-230 Salt Bridge↑ AY-NH₂: ...Lys⁵-Phe⁶-NH₂ | Intracellular Space Hydrogen/deuterium exchange studies confirm that thrombin cleavage or AY-NH₂ binding increases deuterium uptake in ECL2 by 40%, reflecting loop flexibility during activation. The polymorphism Pro³¹⁰Leu (rs2227376) in extracellular loop 3 (ECL3) indirectly disrupts ECL2 dynamics, reducing PAR4 reactivity and conferring a 15% lower risk of venous thromboembolism in carriers [4] [9]. This establishes ECL2 as a therapeutic target for allosteric PAR4 modulators.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8